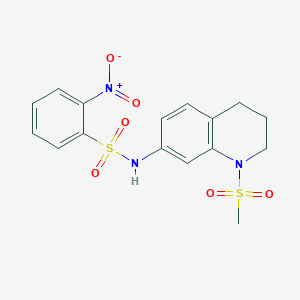![molecular formula C18H16IN3O3S B2676499 ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-13-9](/img/structure/B2676499.png)
ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold were designed, synthesized, and evaluated for antiproliferative activity . The compounds were transformed by substitutive deamination with tert-butyl nitrite (t-BuONO) and copper (II) bromide (CuBr2) in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a cyano group at the 3-position, and an ethyl carboxylate group at the 6-position . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .Aplicaciones Científicas De Investigación
Anticancer Agents
The 3-cyano-2-pyridones derivatives, including our compound of interest, have demonstrated promising anticancer activity. Researchers have identified their potential as inhibitors of cancer cell growth and proliferation . Further investigations into the specific mechanisms of action and their effectiveness against different cancer types are ongoing.
HIV-1 Inhibitors
These derivatives also belong to a promising class of HIV-1 inhibitors. Their ability to interfere with viral replication and prevent the spread of the virus makes them valuable candidates for antiretroviral therapy . Continued research aims to optimize their potency and minimize side effects.
Sedative Properties
Some 3-cyano-2-pyridones exhibit sedative effects. Although the exact mode of action remains to be fully elucidated, these compounds may have potential as novel sedative agents . Researchers are investigating their safety profiles and efficacy.
Anti-Microbial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have explored its effects against bacteria, fungi, and other pathogens. Understanding its mechanism of action and optimizing its activity could lead to new antimicrobial agents .
Modulators of Amyloid Protein Fibrillation
Amyloid proteins play a role in neurodegenerative diseases such as Alzheimer’s. Some 3-cyano-2-pyridones act as modulators, influencing the aggregation and fibrillation of these proteins. These findings open avenues for drug development targeting amyloid-related disorders .
Functional Materials and Agrochemicals
Beyond their biological applications, 3-cyano-2-pyridones derivatives find use in the synthesis of functional materials, dyes, and agrochemicals. Their versatile chemical properties make them valuable building blocks for various industrial processes .
Propiedades
IUPAC Name |
ethyl 3-cyano-2-[(2-iodobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O3S/c1-2-25-18(24)22-8-7-11-13(9-20)17(26-15(11)10-22)21-16(23)12-5-3-4-6-14(12)19/h3-6H,2,7-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNWOJICYYPIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

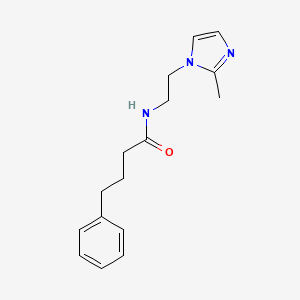
![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2676418.png)

![3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2676420.png)

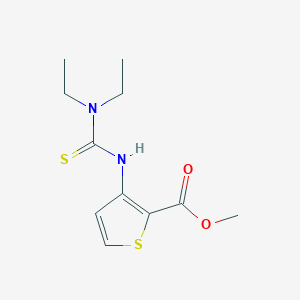
![2-[(4-Bromophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2676425.png)
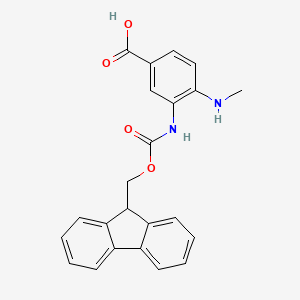
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2676428.png)

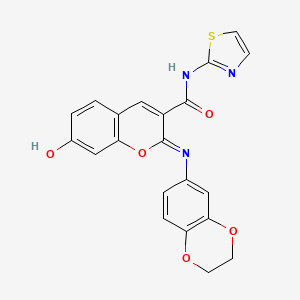
![4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676434.png)
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2676435.png)
